N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride
Description
This compound is a benzothiazole- and benzamide-containing molecule with a dimethylaminopropyl side chain and a hydrochloride salt. Its structural features include:
- 4-Isopropoxybenzamide moiety: Introduces steric bulk and lipophilicity.
- Dimethylaminopropyl chain: Imparts cationic character, aiding solubility and membrane permeability.
- Hydrochloride salt: Improves stability and crystallinity for pharmaceutical formulations.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2S.ClH/c1-15(2)28-17-11-9-16(10-12-17)21(27)26(14-6-13-25(3)4)22-24-20-18(23)7-5-8-19(20)29-22;/h5,7-12,15H,6,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWSPBADNARMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of a dimethylamino group, a fluorinated benzothiazole moiety, and an isopropoxybenzamide group, suggest various mechanisms of action that could be beneficial in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 438.9 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClFN₄O₃S |
| Molecular Weight | 438.9 g/mol |
| CAS Number | 1216677-94-9 |
Antimicrobial Properties
Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. A study published in Molecules reported moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent, although further studies are necessary to fully elucidate its efficacy and mechanism of action .
Kinase Inhibition
The benzamide moiety in the compound suggests possible kinase inhibitory properties. Kinases are critical in cellular signaling pathways, and their inhibition is a well-established strategy for cancer treatment. Preliminary studies indicate that the compound might inhibit specific kinases involved in tumorigenesis, although detailed studies on its selectivity and potency are still required .
Interaction Studies
Interaction studies have focused on the binding affinities of this compound to various biological targets. Understanding these interactions is crucial for determining the pharmacodynamics and pharmacokinetics of the compound. Initial findings suggest that the compound may interact with multiple targets, which could contribute to its therapeutic effects .
Case Studies
- Antibacterial Activity : In a study conducted by researchers investigating the antibacterial properties of related compounds, it was found that this compound exhibited moderate activity against certain bacterial strains but was less effective than standard antibiotics. This study highlighted the need for further research into optimizing its structure for enhanced efficacy .
- Kinase Inhibition Assay : Another study aimed at evaluating the kinase inhibition potential revealed that derivatives of this compound showed varying degrees of inhibition against specific kinases implicated in cancer pathways. The results suggested that modifications to the side chains could enhance inhibitory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride (CAS 1052530-89-8)
- Structural differences :
- Methoxy (electron-donating) vs. fluoro (electron-withdrawing) on benzothiazole.
- Benzamide replaced by a second benzothiazole carboxamide.
- Impact: The methoxy group may reduce binding affinity to targets requiring electron-deficient aromatic systems. Dual benzothiazole rings increase molecular weight (463.0 g/mol vs.
N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide Hydrochloride (CAS 1216679-03-6)
Variations in the Amide Side Chain
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride)
- Structural differences: Quinoline core replaces benzothiazole and benzamide.
- Impact: Lower molecular weight (309.79 g/mol) improves solubility but reduces target specificity compared to the larger target compound. Hydroxyquinoline may interact with metal ions or polar residues in enzymes .
Triazole and Sulfonamide Derivatives ()
Solubility and Lipophilicity
- The target compound’s isopropoxy group increases lipophilicity compared to methyl-substituted analogs (e.g., CAS 1216679-03-6), while the dimethylamino group counterbalances this with ionizable character.
- Methoxy-substituted analogs (e.g., CAS 1052530-89-8) may exhibit lower aqueous solubility due to dual benzothiazole systems .
Spectral Characteristics
- IR Spectroscopy: The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound’s benzamide carbonyl signal (~1680 cm⁻¹).
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, starting with the formation of the benzothiazole core followed by sequential substitutions. Key steps include:
- Amide coupling : Reacting the benzothiazole intermediate with 4-isopropoxybenzoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient) to isolate the final product .
- Critical parameters : Control reaction pH (6.5–7.5) and temperature to minimize side reactions. Yields typically range from 60–75% after optimization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
A combination of techniques ensures structural confirmation and purity:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorobenzo[d]thiazol-2-yl at δ 7.2–8.1 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] at m/z 411.9) .
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Q. How is the compound initially screened for biological activity in preclinical research?
Standard assays include:
- Antitumor activity : MTT assay against human cancer cell lines (e.g., IC values for breast cancer MCF-7 cells) .
- Antimicrobial testing : Broth microdilution for MIC determination against Staphylococcus aureus .
- Kinase inhibition : Fluorescence-based assays targeting EGFR or VEGFR2 .
Advanced Research Questions
Q. What strategies are used to identify the molecular targets and mechanisms of action of this compound?
Advanced approaches include:
- Kinase profiling : Use kinase inhibitor libraries to screen for inhibitory activity (e.g., DiscoverX KINOMEscan) .
- Crystallography : Co-crystallize the compound with suspected targets (e.g., ATP-binding pockets) to study binding modes .
- Proteomics : SILAC-based quantification to identify differentially expressed proteins in treated vs. untreated cells .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
SAR strategies involve:
- Substituent variation : Replace the 4-fluorobenzo[d]thiazole with chloro or methyl groups to assess steric/electronic effects .
- Linker modification : Test dimethylaminopropyl vs. morpholinopropyl chains for solubility and target engagement .
- In vitro assays : Compare IC shifts in kinase inhibition and cytotoxicity profiles .
Q. How should researchers address contradictions in biological activity data across different studies?
Resolve discrepancies via:
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Off-target screening : Use RNA-seq to identify unintended pathways affected by the compound .
- Physicochemical profiling : Evaluate batch-to-batch purity differences (e.g., residual solvent levels) impacting activity .
Q. What methodologies are recommended for pharmacokinetic and metabolic stability studies?
Key protocols include:
- Plasma stability assay : Incubate compound in rat plasma (37°C) and quantify degradation via LC-MS/MS .
- CYP450 inhibition : Use fluorescent probes (e.g., CYP3A4) to assess metabolic liability .
- Solubility optimization : Co-solvent systems (PEG-400/water) for in vivo dosing .
Q. How can the compound’s potential for combination therapies be evaluated in oncology?
Preclinical synergy studies involve:
- Checkpoint inhibitor pairing : Test with anti-PD-1 in murine tumor models to measure T-cell infiltration .
- Chemotherapy synergy : Calculate combination indices (CI) with cisplatin or paclitaxel using Chou-Talalay analysis .
- Transcriptomic profiling : RNA-seq to identify pathways upregulated in resistant cells post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
